2-Methoxy-N-(3-methylbenzyl)benzamide
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Overview
Description
2-Methoxy-N-(3-methylbenzyl)benzamide is an organic compound with the molecular formula C16H17NO2. It belongs to the class of benzamides, which are widely used in various fields such as pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a methoxy group and a methylbenzyl group attached to the benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-(3-methylbenzyl)benzamide typically involves the reaction of 2-methoxybenzoic acid with 3-methylbenzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-(3-methylbenzyl)benzamide undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of 2-methoxybenzoic acid or 2-methoxybenzaldehyde.
Reduction: Formation of 2-methoxy-N-(3-methylbenzyl)amine.
Substitution: Formation of nitro or halogenated derivatives of the benzamide.
Scientific Research Applications
2-Methoxy-N-(3-methylbenzyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-N-(3-methylbenzyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. Its antibacterial activity is linked to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-N-methylbenzamide
- 3-Methoxy-N-(3-methylbenzyl)benzamide
- 2,3-Dimethoxybenzamide
Uniqueness
2-Methoxy-N-(3-methylbenzyl)benzamide is unique due to the specific positioning of the methoxy and methylbenzyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced antioxidant and antibacterial activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H17NO2 |
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Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-methoxy-N-[(3-methylphenyl)methyl]benzamide |
InChI |
InChI=1S/C16H17NO2/c1-12-6-5-7-13(10-12)11-17-16(18)14-8-3-4-9-15(14)19-2/h3-10H,11H2,1-2H3,(H,17,18) |
InChI Key |
BQODDTGHUJABSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2=CC=CC=C2OC |
Origin of Product |
United States |
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